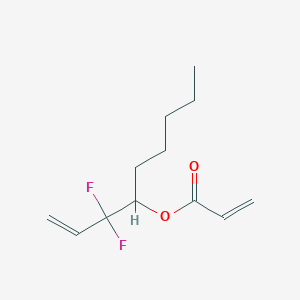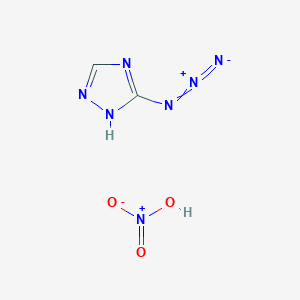![molecular formula C8H6N2O B14221716 5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine CAS No. 771565-48-1](/img/structure/B14221716.png)
5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine is a heterocyclic compound that features a fused ring system combining cyclobutane, oxazole, and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring or the condensation of oxazole derivatives leading to fused pyrimidine rings . One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[3,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Wissenschaftliche Forschungsanwendungen
5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and other proteins involved in cellular signaling pathways . By binding to these targets, the compound can modulate their activity, leading to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar structural features and biological activities.
Thiazolo[3,2-a]pyrimidine: Known for its antitumor, antibacterial, and anti-inflammatory activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidine:
Uniqueness
5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .
Eigenschaften
CAS-Nummer |
771565-48-1 |
|---|---|
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
9-oxa-1,7-diazatricyclo[6.3.0.02,5]undeca-2(5),3,7,10-tetraene |
InChI |
InChI=1S/C8H6N2O/c1-2-7-6(1)5-9-8-10(7)3-4-11-8/h1-4H,5H2 |
InChI-Schlüssel |
RBKJBDBVDJVPSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C2)N3C=COC3=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
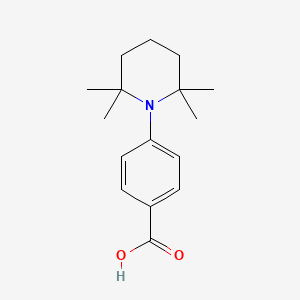
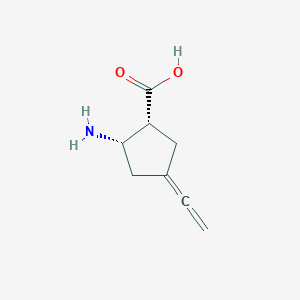


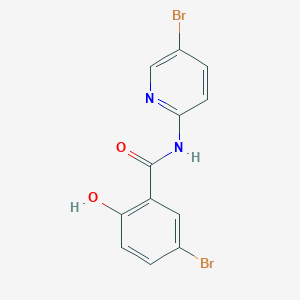
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)

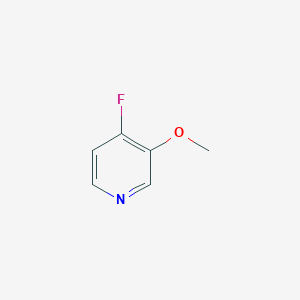
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
